molecular formula C11H13ClN2O2 B336669 2-chloro-N-(morpholin-4-yl)benzamide

2-chloro-N-(morpholin-4-yl)benzamide

Cat. No.: B336669
M. Wt: 240.68 g/mol
InChI Key: HNFYNPDGBJLKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(morpholin-4-yl)benzamide is a chemical compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.68612 g/mol It is a benzamide derivative that contains a morpholine ring, which is a six-membered heterocyclic compound containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(morpholin-4-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(morpholin-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with various functional groups replacing the chlorine atom.

    Oxidation Reactions: Products include N-oxide derivatives of the morpholine ring.

    Reduction Reactions: Products include secondary amines.

    Hydrolysis: Products include the corresponding carboxylic acid and morpholine.

Scientific Research Applications

2-chloro-N-(morpholin-4-yl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(morpholin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-morpholinyl)phenylacetamide
  • 2-chloro-N-(4-morpholinyl)phenylurea
  • 2-chloro-N-(4-morpholinyl)phenylthiourea

Comparison

2-chloro-N-(morpholin-4-yl)benzamide is unique due to its specific structure, which combines a benzamide moiety with a morpholine ring. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the chlorine atom on the benzene ring can influence the compound’s reactivity and interaction with biological targets. Additionally, the morpholine ring can enhance the compound’s solubility and stability.

Properties

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

2-chloro-N-morpholin-4-ylbenzamide

InChI

InChI=1S/C11H13ClN2O2/c12-10-4-2-1-3-9(10)11(15)13-14-5-7-16-8-6-14/h1-4H,5-8H2,(H,13,15)

InChI Key

HNFYNPDGBJLKSH-UHFFFAOYSA-N

SMILES

C1COCCN1NC(=O)C2=CC=CC=C2Cl

Canonical SMILES

C1COCCN1NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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